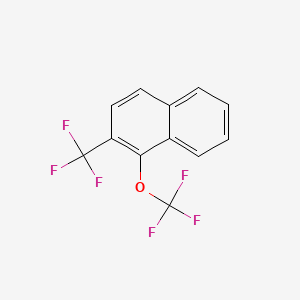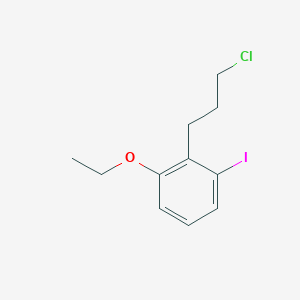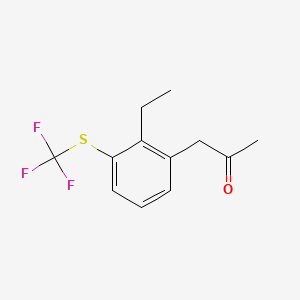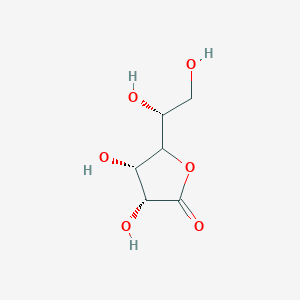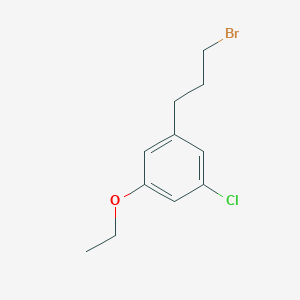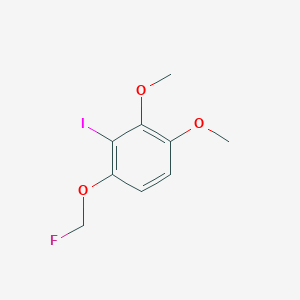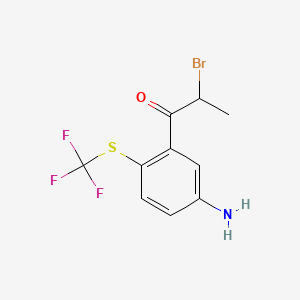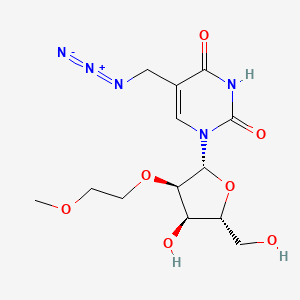
5-(Azidomethyl)-2'-o-(2-methoxyethyl)uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine is a modified nucleoside that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is a derivative of uridine, a nucleoside that plays a crucial role in the structure of RNA. The azidomethyl and methoxyethyl groups attached to the uridine molecule confer distinct chemical and biological properties, making it a valuable tool in various fields of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine typically involves multiple steps, starting from uridine. The process generally includes the protection of hydroxyl groups, selective functionalization at the 5-position of the uridine ring, and subsequent deprotection. Common reagents used in these reactions include azidomethylating agents and methoxyethylating agents under controlled conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for 5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing purification techniques such as chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the presence of alkynes, forming triazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide and methoxyethyl chloride are commonly used.
Reduction Reactions: Reducing agents like triphenylphosphine or hydrogen in the presence of a palladium catalyst.
Click Chemistry: Copper(I) catalysts are typically employed to facilitate the reaction between the azido group and alkynes.
Major Products Formed
Substitution Reactions: Various substituted uridine derivatives.
Reduction Reactions: Aminomethyl-uridine derivatives.
Click Chemistry: Triazole-linked uridine derivatives.
科学研究应用
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Medicine: Potential use in the development of antiviral and anticancer therapies due to its ability to modify RNA.
Industry: Utilized in the production of modified nucleic acids for various biotechnological applications.
作用机制
The mechanism by which 5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine exerts its effects is primarily through its incorporation into RNA. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling and modification of RNA molecules. This enables researchers to study RNA dynamics, interactions, and functions in a highly specific manner. The methoxyethyl group enhances the compound’s stability and solubility, facilitating its use in various experimental conditions.
相似化合物的比较
Similar Compounds
2-Methoxyethanol: An organic compound used as a solvent and in the synthesis of various chemicals.
Ethyl methanesulfonate: A chemical mutagen used in genetic research.
Uniqueness
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine is unique due to its dual functional groups (azidomethyl and methoxyethyl), which provide distinct chemical reactivity and biological properties. Unlike simpler compounds like 2-methoxyethanol, this modified nucleoside can be specifically incorporated into RNA, enabling targeted studies and applications in molecular biology and medicine.
属性
分子式 |
C13H19N5O7 |
|---|---|
分子量 |
357.32 g/mol |
IUPAC 名称 |
5-(azidomethyl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19N5O7/c1-23-2-3-24-10-9(20)8(6-19)25-12(10)18-5-7(4-15-17-14)11(21)16-13(18)22/h5,8-10,12,19-20H,2-4,6H2,1H3,(H,16,21,22)/t8-,9-,10-,12-/m1/s1 |
InChI 键 |
QMXGFTMABVXOMP-DNRKLUKYSA-N |
手性 SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O |
规范 SMILES |
COCCOC1C(C(OC1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



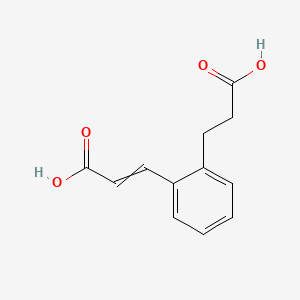
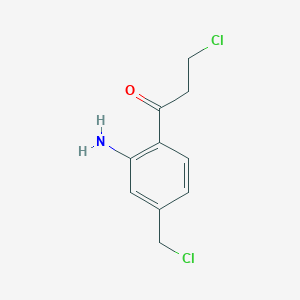
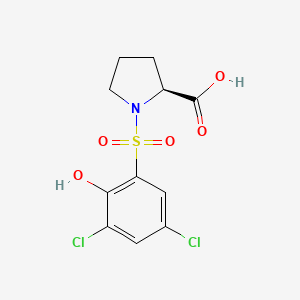

![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)
